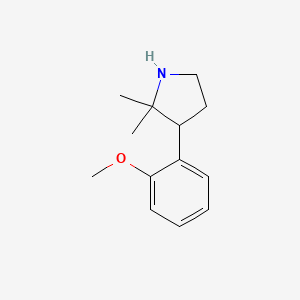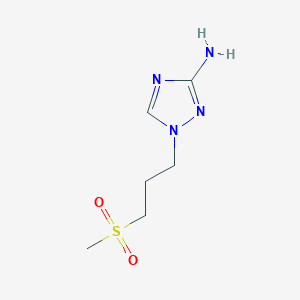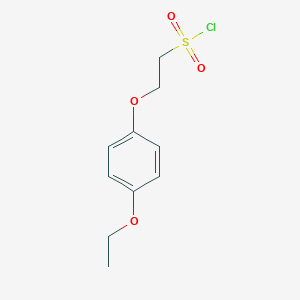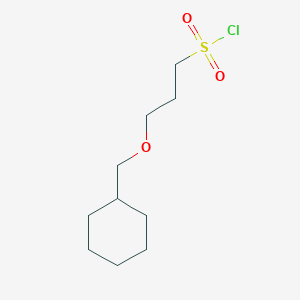
3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride: is a chemical compound with the molecular formula C10H19ClO3S and a molecular weight of 254.77 g/mol . It is a clear, pale liquid known for its high purity and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride typically involves the reaction of cyclohexylmethanol with propane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride is used as a reagent in the synthesis of various organic compounds . Its unique reactivity makes it valuable in the development of new chemical entities .
Biology and Medicine: The compound has applications in biological research, particularly in the modification of biomolecules . It is used to introduce sulfonyl groups into peptides and proteins, which can alter their biological activity and stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modification of the target molecule’s structure and function . The compound’s sulfonyl chloride group is highly reactive, allowing it to form stable sulfonamide or sulfonate linkages with amines, alcohols, and thiols .
Comparaison Avec Des Composés Similaires
1-Propanesulfonyl chloride: Similar in structure but lacks the cyclohexylmethoxy group.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single carbon chain.
Benzenesulfonyl chloride: Contains an aromatic benzene ring instead of the cyclohexylmethoxy group.
Uniqueness: 3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride is unique due to its cyclohexylmethoxy group, which imparts distinct chemical properties and reactivity . This makes it particularly valuable in applications requiring specific structural modifications .
Propriétés
Formule moléculaire |
C10H19ClO3S |
|---|---|
Poids moléculaire |
254.77 g/mol |
Nom IUPAC |
3-(cyclohexylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c11-15(12,13)8-4-7-14-9-10-5-2-1-3-6-10/h10H,1-9H2 |
Clé InChI |
KBQSNUPTTQKBHK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


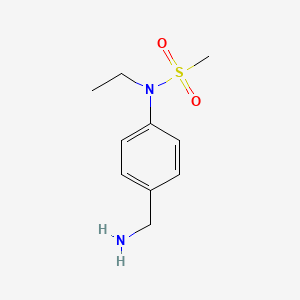


![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)
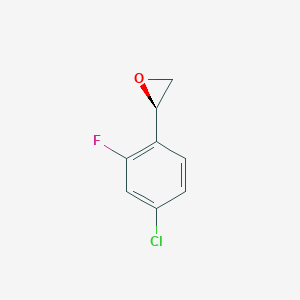
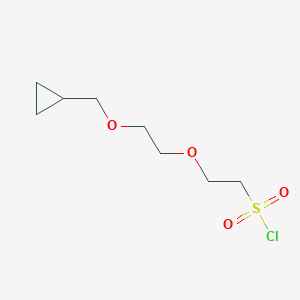
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)
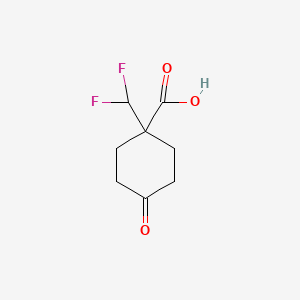
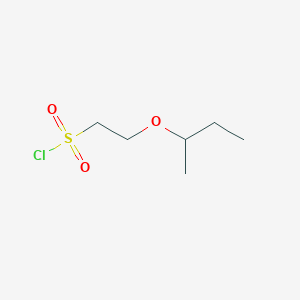
aminehydrochloride](/img/structure/B15310045.png)
